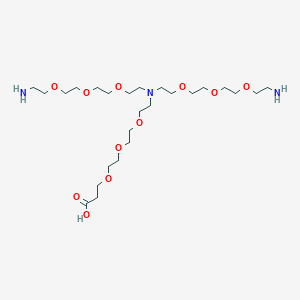

N-(acid-PEG3)-N-bis(PEG3-amine)

Overview

Description

“N-(acid-PEG3)-N-bis(PEG3-amine)” is a compound that is used in medical research, drug-release, nanotechnology, and new materials research . It has a molecular weight of 615 and a molecular formula of C27H37N9O8 .

Synthesis Analysis

The synthesis of “N-(acid-PEG3)-N-bis(PEG3-amine)” involves the use of a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis

The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-amine)” includes a functional group of Folic Acid and Amine . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis

The terminal carboxylic acid of “N-(acid-PEG3)-N-bis(PEG3-amine)” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Scientific Research Applications

Microwave-Assisted Synthesis

N-(acid-PEG3)-N-bis(PEG3-amine) and related compounds can be synthesized more efficiently using microwave irradiation. This method accelerates the synthesis of amine-bis(phenol) ligands, reducing the preparation time significantly from hours to minutes and ensuring high yields, often exceeding 90%. This approach is versatile, as demonstrated by the synthesis of a diverse set of bis(phenol) ligands from various amines and phenols, suggesting its broad applicability in creating ligands for scientific research and industrial applications (Kerton et al., 2008).

Nanoparticle Stabilization and Conjugation

The compound and its derivatives serve as stabilizing agents for metallic oxide-based nanoparticles. For instance, a poly(ethylene glycol) silane with a trifluoroethylester terminal was synthesized and self-assembled on iron oxide nanoparticles. This system allows for the conjugation with cell-targeting agents through carboxylic or amine terminal groups, paving the way for a multitude of biomedical applications, including magnetic resonance imaging (MRI) and controlled drug delivery. The modification of nanoparticles with PEG chains enhances their stability and increases the packing density on nanoparticles, contributing to the overall performance of the nanoparticle systems (Kohler et al., 2004).

Synthesis of Ionic Polymers

The compound plays a role in the synthesis of new ionic polymers. For example, a cationic polyelectrolyte was synthesized and later converted into an anionic polyelectrolyte and polybetaine. The solution properties of these polymers were thoroughly investigated, revealing their potential in creating aqueous two-phase systems for various applications. The study opens up new avenues for the use of these ionic polymers in scientific research, particularly in fields requiring specialized solution properties (Al-Muallem et al., 2002).

Bioconjugation

N-(acid-PEG3)-N-bis(PEG3-amine) derivatives are instrumental in bioconjugation applications. A novel approach utilized "umbrella-like" poly(ethylene glycol) structures with a single reactive group at the "handle" for bioconjugation. This structure was used to initiate ring-opening polymerization, yielding a four-arm PEG with a functional group at the end of the fourth arm. This functional group can be modified for bioactive groups, making it suitable for protein conjugation and other biomedical applications (Zhang et al., 2010).

Mechanism of Action

Target of Action

N-(acid-PEG3)-N-bis(PEG3-amine) is a polyethylene glycol (PEG) derivative that primarily targets primary amine groups . These primary amine groups are abundant in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . This reaction results in the formation of a stable amide bond, which is a key feature of many biological structures and functions.

Pharmacokinetics

The pharmacokinetic properties of N-(acid-PEG3)-N-bis(PEG3-amine) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. This increased solubility can improve the bioavailability of the compound, allowing it to reach its primary amine targets more effectively.

Result of Action

The primary result of the action of N-(acid-PEG3)-N-bis(PEG3-amine) is the formation of stable amide bonds with primary amine groups . This can lead to changes in the structure and function of the targeted molecules, potentially influencing various cellular processes. The exact molecular and cellular effects would depend on the specific targets and the biological context.

Future Directions

“N-(acid-PEG3)-N-bis(PEG3-amine)” has potential applications in various fields including medical research, drug-release, nanotechnology, and new materials research . Its use in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings are some of the active compound aspects that could be explored further .

properties

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQPDRTEWXDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)